Expanded Sequential Functionalization Capacity: Four Distinct C–X Bonds vs. Three in the Closest Non-Fluorinated Analog
7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline possesses four electronically distinct carbon–halogen bonds suitable for sequential, orthogonal derivatization: C4–Cl (most electrophilic, SNAr/ Suzuki-reactive), C2–Cl (second electrophilic site), C6–I (oxidative addition-competent), C7–Br (cross-coupling-competent), plus C8–F (largely inert under standard coupling conditions, serving as a metabolically stabilizing blocking group). Its closest non-fluorinated analog, 7-Bromo-2,4-dichloro-6-iodoquinazoline (CAS 2771459-71-1), lacks the C8–F substituent, reducing the maximum sequential diversification steps from four to three distinct halogen-based transformations [1]. In the Astellas KRAS G12C inhibitor patent US10556906B2, the target compound was used as starting material for the synthesis of tert-butyl 7-(7-bromo-2-chloro-8-fluoro-6-iodoquinazolin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate, demonstrating selective C4–Cl displacement while retaining Br, I, and F for subsequent elaborations—a selectivity profile unachievable with non-fluorinated or differently halogenated analogs [2].
| Evidence Dimension | Number of distinct, sequentially addressable C–X bonds for orthogonal derivatization |
|---|---|
| Target Compound Data | 5 halogen substituents across 4 distinct C–X bond types (C4–Cl, C2–Cl, C6–I, C7–Br, C8–F); C8–F is effectively inert under Pd-catalyzed coupling conditions, functioning as a metabolically stable blocking group |
| Comparator Or Baseline | 7-Bromo-2,4-dichloro-6-iodoquinazoline (CAS 2771459-71-1): 4 halogen substituents across 3 distinct C–X bond types (C4–Cl, C2–Cl, C6–I, C7–Br); no C8–F substituent |
| Quantified Difference | Target provides one additional orthogonal derivatization handle (C8–F as a stable blocking group) and a structurally differentiated C8 position unavailable in the comparator |
| Conditions | Analysis of molecular structure; synthetic utility demonstrated in US10556906B2 (Astellas Pharma, Preparation Example 3) where selective C4–Cl displacement with tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate proceeded in 1,4-dioxane/DIPEA at room temperature over 1.5 hours, retaining Br, I, and F intact |
Why This Matters
Procurement of the 8-fluoro-substituted compound enables four-stage sequential derivatization strategies (vs. three-stage) without intermediate protection/deprotection steps, directly reducing synthetic step count and improving overall yield in multi-substituted quinazoline library synthesis.
- [1] PubChem Compound Summary: 7-Bromo-2,4-dichloro-6-iodoquinazoline, CAS 2771459-71-1, Molecular Formula C8H2BrCl2IN2, Molecular Weight 403.83 g/mol. View Source
- [2] US Patent US10556906B2. Kuramoto K, Akaiwa M, Abe T, et al. Quinazoline compound. Assignee: Astellas Pharma Inc. Publication date: 2020-02-11. Preparation Example 3, paragraph [0176]. View Source
